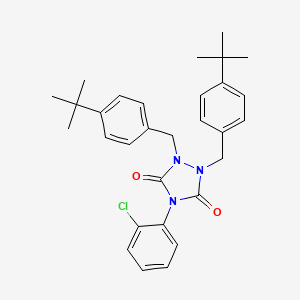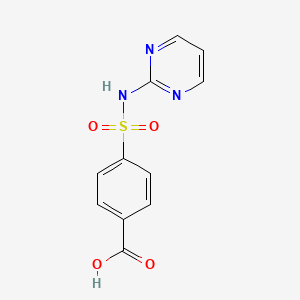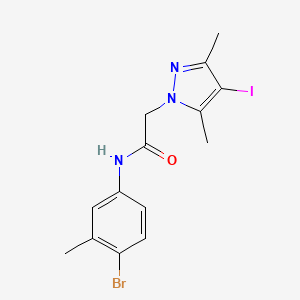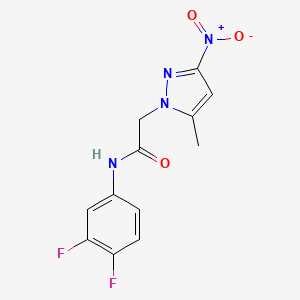
1,2-Bis(4-tert-butylbenzyl)-4-(2-chlorophenyl)-1,2,4-triazolidine-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-BIS[4-(TERT-BUTYL)BENZYL]-4-(2-CHLOROPHENYL)-1,2,4-TRIAZOLANE-3,5-DIONE is a complex organic compound characterized by its unique structure, which includes tert-butyl groups, a chlorophenyl group, and a triazolane-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-BIS[4-(TERT-BUTYL)BENZYL]-4-(2-CHLOROPHENYL)-1,2,4-TRIAZOLANE-3,5-DIONE typically involves multiple steps, starting with the preparation of the individual components such as 4-tert-butylbenzyl chloride and 2-chlorophenyl isocyanate. These components are then subjected to a series of reactions, including nucleophilic substitution and cyclization, under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,2-BIS[4-(TERT-BUTYL)BENZYL]-4-(2-CHLOROPHENYL)-1,2,4-TRIAZOLANE-3,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of different reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the compound.
Aplicaciones Científicas De Investigación
1,2-BIS[4-(TERT-BUTYL)BENZYL]-4-(2-CHLOROPHENYL)-1,2,4-TRIAZOLANE-3,5-DIONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-BIS[4-(TERT-BUTYL)BENZYL]-4-(2-CHLOROPHENYL)-1,2,4-TRIAZOLANE-3,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 4-tert-Butylbenzyl chloride
- 4-tert-Butylbenzyl bromide
- p-tert-Butylbenzyl alcohol
Uniqueness
1,2-BIS[4-(TERT-BUTYL)BENZYL]-4-(2-CHLOROPHENYL)-1,2,4-TRIAZOLANE-3,5-DIONE is unique due to its specific combination of functional groups and its triazolane-dione core. This structure imparts distinct chemical and biological properties that differentiate it from similar compounds.
Propiedades
Fórmula molecular |
C30H34ClN3O2 |
|---|---|
Peso molecular |
504.1 g/mol |
Nombre IUPAC |
1,2-bis[(4-tert-butylphenyl)methyl]-4-(2-chlorophenyl)-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C30H34ClN3O2/c1-29(2,3)23-15-11-21(12-16-23)19-32-27(35)34(26-10-8-7-9-25(26)31)28(36)33(32)20-22-13-17-24(18-14-22)30(4,5)6/h7-18H,19-20H2,1-6H3 |
Clave InChI |
MIUPSUBAEVJYAY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)CN2C(=O)N(C(=O)N2CC3=CC=C(C=C3)C(C)(C)C)C4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-({[4-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14946279.png)
![[1,2,4]Triazole-3-thione, 4-allyl-2-morpholin-4-ylmethyl-5-phenyl-2,4-dihydro-](/img/structure/B14946283.png)
![Acetamide, N-(2-cyano-4,5-dimethoxyphenyl)-2-[(cyclohexyl)(methyl)amino]-](/img/structure/B14946292.png)
![3-[4-(cyclohexylamino)-6-methoxy-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B14946295.png)
![Acetamide, 2-(adamantan-1-yl)-N-[4-(3-methylpyrazol-1-yl)phenyl]-](/img/structure/B14946301.png)

![ethyl 2,3,5,7-tetramethyl-1H-pyrrolo[2,3-f]quinoline-8-carboxylate](/img/structure/B14946311.png)
![5-Amino-7-(3-chloro-4-hydroxy-5-methoxyphenyl)-4-(4-methoxyphenyl)-2,3,4,7-tetrahydrothieno[3,2-b]pyridine-6-carbonitrile 1,1-dioxide](/img/structure/B14946314.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-phenylethyl)benzamide](/img/structure/B14946321.png)
![methyl 4-(4-bromophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B14946331.png)
![3-chloro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B14946347.png)
![1-[(4-bromophenyl)carbonyl]-N-cyclohexyl-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide](/img/structure/B14946350.png)
